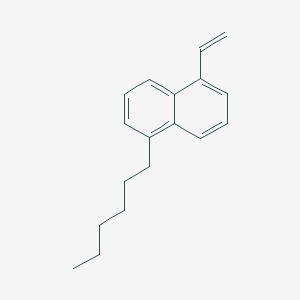

1-Ethenyl-5-hexylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

154588-60-0 |

|---|---|

Molekularformel |

C18H22 |

Molekulargewicht |

238.4 g/mol |

IUPAC-Name |

1-ethenyl-5-hexylnaphthalene |

InChI |

InChI=1S/C18H22/c1-3-5-6-7-10-16-12-9-13-17-15(4-2)11-8-14-18(16)17/h4,8-9,11-14H,2-3,5-7,10H2,1H3 |

InChI-Schlüssel |

OIEANVCCDIRIDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=C2C=CC=C(C2=CC=C1)C=C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Ethenyl 5 Hexylnaphthalene

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 1-ethenyl-5-hexylnaphthalene suggests that the molecule can be disconnected at the bonds connecting the ethenyl and hexyl groups to the naphthalene (B1677914) core. This leads to a 1,5-disubstituted naphthalene scaffold as a key intermediate. The challenge lies in the sequential and regioselective introduction of these two distinct moieties.

Modular Approaches to Naphthalene Core Functionalization

Modern synthetic strategies increasingly rely on modular approaches that allow for the versatile and controlled functionalization of aromatic cores. For the synthesis of this compound, a modular strategy would involve the preparation of a naphthalene core with reactive handles at the 1 and 5 positions. These handles, such as halogens (e.g., bromine or iodine), can then be sequentially converted to the desired ethenyl and hexyl groups.

One such approach could begin with the selective bromination of naphthalene to yield 1-bromonaphthalene (B1665260) chemicalbook.comorgsyn.orgwikipedia.org. Further selective bromination or other functionalization at the 5-position can be challenging but may be achieved through directing group strategies or by utilizing specific reaction conditions that favor the desired substitution pattern researchgate.net. An alternative is to start from a pre-functionalized naphthalene derivative, such as 1,5-dihydroxynaphthalene, which can be converted to a more reactive species like a bis-triflate, setting the stage for subsequent cross-coupling reactions.

Introduction of Ethenyl and Hexyl Moieties: Positional and Stereochemical Control

The introduction of the ethenyl and hexyl groups requires careful consideration of the order of reactions and the catalysts employed to ensure high regioselectivity. A plausible strategy involves a sequential cross-coupling approach. For instance, starting from 1,5-dibromonaphthalene (B1630475), one bromine atom can be selectively coupled with a hexyl group donor, followed by the coupling of the second bromine atom with an ethenyl group donor.

The positional control is dictated by the initial placement of the reactive handles on the naphthalene core. Stereochemical control is not a factor for the achiral hexyl and ethenyl groups themselves, but the efficiency and selectivity of the coupling reactions are paramount.

A potential synthetic sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 1,5-Dibromonaphthalene | Hexylmagnesium bromide | Ni(dppp)Cl2 (catalyst), THF | 1-Bromo-5-hexylnaphthalene |

| 2 | 1-Bromo-5-hexylnaphthalene | Vinyltributyltin | Pd(PPh3)4 (catalyst), Toluene, reflux | This compound |

This table outlines a hypothetical two-step synthesis of this compound starting from 1,5-dibromonaphthalene. The first step is a nickel-catalyzed Kumada coupling to introduce the hexyl group, followed by a palladium-catalyzed Stille coupling to install the ethenyl group. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in each step.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds in modern organic synthesis. Palladium-, copper-, and nickel-based catalytic systems are particularly effective for the functionalization of aryl halides and related substrates.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Heck)

Palladium-catalyzed reactions are highly versatile for the introduction of both alkyl and vinyl groups onto aromatic rings.

The Suzuki coupling reaction, which utilizes an organoboron reagent, is a powerful method for C-C bond formation organic-chemistry.orgyoutube.comnih.gov. In the context of synthesizing this compound, a sequential Suzuki coupling approach could be employed. For example, 1,5-dibromonaphthalene could first be reacted with a hexylboronic acid derivative, followed by a second Suzuki coupling with a vinylboronic acid derivative. The mild reaction conditions and high functional group tolerance of the Suzuki reaction make it an attractive option organic-chemistry.orgnih.gov.

The Heck reaction provides a direct method for the vinylation of aryl halides organic-chemistry.orgwikipedia.orgyoutube.com. Starting with a precursor such as 1-bromo-5-hexylnaphthalene, a Heck reaction with ethylene (B1197577) or a protected form of ethylene could install the ethenyl group at the 1-position. The Heck reaction is known for its operational simplicity and the commercial availability of the required reagents wikipedia.org.

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base | Product |

| Suzuki | 1-Bromo-5-hexylnaphthalene | Vinylboronic acid | Pd(PPh3)4 | Na2CO3 | This compound |

| Heck | 1-Bromo-5-hexylnaphthalene | Ethylene | Pd(OAc)2, P(o-tolyl)3 | Et3N | This compound |

This table compares the key components of the Suzuki and Heck reactions for the final vinylation step in the synthesis of this compound. Both methods are viable, with the choice often depending on the availability of starting materials and desired reaction conditions.

Copper- and Nickel-Mediated Approaches to Ethenyl Installation

While palladium catalysis is widely used, copper and nickel catalysts offer alternative and sometimes complementary reactivity for the installation of ethenyl groups. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can be effective for the formation of aryl-vinyl bonds, although they sometimes require harsher reaction conditions than their palladium-catalyzed counterparts.

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, particularly for substrates that are challenging for palladium-based systems. Nickel catalysts can facilitate the coupling of aryl halides with vinyl organometallic reagents. For the synthesis of this compound, a nickel-catalyzed coupling of 1-bromo-5-hexylnaphthalene with a vinyl Grignard or vinylzinc reagent could be a viable strategy.

C-H Activation and Functionalization Regimes

A more atom-economical and modern approach to naphthalene functionalization involves direct C-H activation. This strategy avoids the pre-functionalization of the naphthalene core with halides. While challenging, the selective C-H activation at the 1 and 5 positions of naphthalene would provide a highly efficient route to the target molecule.

Recent research has demonstrated the potential for directing-group-assisted C-H functionalization to achieve high regioselectivity on the naphthalene scaffold researchgate.netresearchgate.net. For the synthesis of this compound, a hypothetical C-H activation strategy could involve the use of a directing group to first introduce one of the substituents, followed by a subsequent C-H functionalization at the other desired position after removal or modification of the directing group. For instance, a directing group at the 2-position could potentially facilitate functionalization at the C1 and C3 positions, while a directing group at the 1-position could direct functionalization to the peri (C8) or ortho (C2) positions. Achieving selective 1,5-difunctionalization via C-H activation remains a significant synthetic challenge but represents a frontier in the field.

Cycloaddition and Annulation Reactions for Naphthalene Construction

Constructing the core naphthalene scaffold with predetermined substituents is often more efficient than functionalizing a pre-existing naphthalene ring. chemistryviews.org Cycloaddition and annulation reactions are powerful tools for this purpose, building the bicyclic aromatic system from simpler acyclic or monocyclic precursors. nih.gov

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of six-membered ring synthesis and can be adapted to form the naphthalene skeleton with high atom economy. nih.govnih.gov One conceptual approach involves the reaction of a diene with a suitable dienophile, which, after a subsequent aromatization step, yields the naphthalene product.

A prominent strategy involves the reaction of a 2-pyrone derivative with an aryne. rsc.orgrsc.org The 2-pyrone acts as the diene component, and the reaction proceeds via a Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction that expels carbon dioxide to achieve aromatization. rsc.orgrsc.org To synthesize a 1,5-disubstituted naphthalene, one could envision a reaction between a suitably substituted 2-pyrone and a substituted benzyne (B1209423). For instance, a 4-hexyl-2-pyrone could react with a benzyne bearing a precursor to the ethenyl group.

Another modern variant is the visible-light-mediated dearomative [4+2] cycloaddition. nih.govsemanticscholar.orgrsc.org This method uses a photosensitizer to excite a naphthalene derivative, which then undergoes cycloaddition with a dienophile like a vinyl benzene (B151609). While this approach modifies an existing naphthalene, it highlights the utility of photochemical methods in forming complex bicyclic systems. nih.govsemanticscholar.org Thermally, these reactions often require harsh conditions, but photochemical strategies provide a milder alternative. nih.govsemanticscholar.org

Below is a table illustrating representative conditions for naphthalene synthesis via [4+2] cycloaddition with arynes, which could be adapted for the target molecule.

Table 1: Representative Conditions for [4+2] Cycloaddition for Naphthalene Synthesis

| Diene | Aryne Precursor | Conditions | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4-Hydroxy-6-methyl-2-pyrone | 2-(Trimethylsilyl)phenyl triflate | CsF, CH₃CN, 80 °C | Trisubstituted Naphthalene | 95 | rsc.org |

| 4-Methoxy-6-phenyl-2-pyrone | 2-(Trimethylsilyl)phenyl triflate | CsF, CH₃CN, 80 °C | Disubstituted Naphthalene | 91 | rsc.org |

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without isolating intermediates. wikipedia.org These sequences are highly efficient for building molecular complexity and improving atom economy. nih.govwikipedia.org

For the synthesis of a 1,5-disubstituted naphthalene, a palladium-catalyzed annulation of a 1-bromo-2-vinylbenzene derivative with an internal alkyne could be envisioned. researchgate.net A key step in such a process can be a controllable 1,4-palladium migration. researchgate.net By selecting a vinylbenzene precursor with a latent ethenyl group and an alkyne bearing a hexyl group, this method could potentially assemble the desired substitution pattern.

Another approach involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.govyoutube.com A variety of substituted naphthalenes can be prepared regioselectively under mild conditions using electrophiles like I₂, Br₂, or ICl. nih.gov A suitably designed propargylic alcohol with aryl and hexyl substituents could undergo a 6-endo-dig cyclization, followed by functionalization to install the ethenyl group.

Radical cascade reactions also offer a pathway. For example, radical cascades of skipped enediynes have been used to construct a naphthalene moiety within a larger polycyclic framework, demonstrating the power of radical-initiated cyclizations to form aromatic systems. sci-hub.se

Table 2: Examples of Annulation Reactions for Naphthalene Synthesis | Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Yield (%) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | o-Vinyl chlorobenzene (B131634) | Diphenylacetylene | NiCl₂(dppe)/Zn, Pyridine | 80 °C, 12 h | 1,2-Diphenylnaphthalene | 91 | researchgate.net | | 1-Phenyl-2-propyn-1-ol | I₂ / NaHCO₃ | CH₃CN, rt, 10 min | 2-Iodo-1-methylnaphthalene | 92 | nih.gov | | 2-Alkynylbenzaldehyde hydrazone | Phenylacetylene | Cr(CO)₅(THF) | Toluene, 50 °C | Polysubstituted Naphthalene | 78 | researchgate.net |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govyoutube.com This includes using safer solvents, improving energy efficiency, and maximizing atom economy. nih.gov

Solvent-free, or mechanochemical, synthesis utilizes mechanical force, such as in a ball mill, to initiate chemical reactions. chemistryviews.orgresearchgate.net This approach can reduce waste, energy consumption, and reaction times. chemistryviews.org The synthesis of core-functionalized naphthalene diimides has been successfully demonstrated using vibratory ball milling with palladium catalysts, showing that complex C-C coupling reactions can be performed without solvents. chemistryviews.org This technique could potentially be applied to the final coupling steps in a synthesis of this compound.

Hydrothermal synthesis, using only water as a solvent at elevated temperatures and pressures, is another green alternative. rsc.org This method has been used to produce naphthalene bisimides quantitatively without organic solvents or catalysts. rsc.org While typically applied to specific compound classes, the principle of using water as a benign solvent is a key goal in green synthesis.

Table 3: Green Synthetic Methodologies for Naphthalene Derivatives

| Reaction Type | Reactants | Conditions | Benefit | Ref |

|---|---|---|---|---|

| Mechanochemical Suzuki Coupling | Dibromo-naphthalene diimide, Boronic acid | Pd(OAc)₂, SPhos, K₂CO₃, Ball Mill | Solvent-free, fast ( < 90 min) | chemistryviews.org |

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy, such as cycloadditions and rearrangements, are central to green chemistry as they minimize the formation of byproducts. nih.govjocpr.com

Mechanistic Investigations of Reactions Involving 1 Ethenyl 5 Hexylnaphthalene

Elucidation of Reaction Pathways for Synthesis

The synthesis of 1-Ethenyl-5-hexylnaphthalene can be approached through several strategic pathways, each involving distinct mechanistic steps. A common conceptual approach involves the introduction of the hexyl and ethenyl groups onto the naphthalene (B1677914) core. One plausible synthetic route is the Friedel-Crafts acylation of 1-hexylnaphthalene (B1634069) followed by a Wittig reaction or a Grignard reaction and subsequent dehydration.

Kinetic studies are crucial for understanding the rate-determining steps and optimizing reaction conditions. For a multi-step synthesis of this compound, the kinetics of each step would be analyzed. For instance, in a hypothetical synthesis involving the acylation of 1-hexylnaphthalene, the reaction rate would likely be dependent on the concentrations of both the acylating agent and the Lewis acid catalyst.

Hypothetical Kinetic Data for the Acylation of 1-Hexylnaphthalene

| Experiment | [1-Hexylnaphthalene] (mol/L) | [Acetyl Chloride] (mol/L) | [AlCl₃] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 2.3 x 10⁻⁴ |

This interactive table presents hypothetical data. The rate appears to be first order with respect to 1-hexylnaphthalene and acetyl chloride, and likely first order with respect to the Lewis acid catalyst as well.

The synthesis of substituted naphthalenes often proceeds through various reactive intermediates. dntb.gov.ua In the proposed Friedel-Crafts acylation route to an intermediate for this compound, the key reactive intermediate is an acylium ion, generated from the reaction of an acyl halide with a Lewis acid. This electrophile then attacks the electron-rich naphthalene ring. The stability of the resulting carbocation intermediate, a sigma complex or arenium ion, influences the regioselectivity of the reaction. Spectroscopic techniques such as NMR and IR, often at low temperatures, would be employed to detect and characterize these transient species.

Following acylation, a subsequent Wittig reaction would involve the formation of a phosphorus ylide as a key intermediate. The reaction of this ylide with the acetyl-substituted hexylnaphthalene would proceed through a betaine (B1666868) or an oxaphosphetane intermediate before yielding the final product.

Computational chemistry provides powerful tools for analyzing the transition states of reaction mechanisms. For the electrophilic aromatic substitution step in the synthesis of this compound, the transition state for the attack of the acylium ion on the naphthalene ring would be characterized by an elongated bond between the electrophile and the ring carbon, and a partial positive charge distributed across the aromatic system. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Calculated Activation Energies for Key Synthetic Steps (Hypothetical)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Acylium Ion Formation | [CH₃COCl---AlCl₃]‡ | ~5 |

| Electrophilic Attack | [C₁₀H₆(C₆H₁₃)---COCH₃]‡ | 15-20 |

| Wittig Ylide Formation | [Ph₃PCH₂---Base]‡ | ~10 |

| Alkene Formation | [Oxaphosphetane]‡ | 12-18 |

This interactive table presents hypothetical calculated activation energies for the proposed synthetic route.

Mechanisms of Ethenyl Group Transformations

The ethenyl (vinyl) group of this compound is a site of high reactivity, susceptible to a variety of addition reactions and polymerization.

Electrophilic Addition: The double bond of the ethenyl group can act as a nucleophile, reacting with electrophiles. libretexts.orgopenstax.org For instance, the addition of a hydrogen halide (HX) proceeds through a two-step mechanism. libretexts.orgopenstax.org The first step is the electrophilic attack of H⁺ on the double bond, forming a carbocation intermediate. libretexts.orgyoutube.com The stability of this carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule. youtube.com The more stable carbocation is formed on the carbon adjacent to the naphthalene ring, as it is stabilized by resonance with the aromatic system. The second step is the nucleophilic attack of the halide ion on the carbocation. libretexts.orgyoutube.com

Radical Addition: In the presence of radical initiators, such as peroxides, the addition of HBr to the ethenyl group can proceed via a radical mechanism. This pathway leads to the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form the more stable radical intermediate (with the radical on the carbon adjacent to the naphthalene ring). This radical then abstracts a hydrogen atom from HBr to give the product and regenerate a bromine radical, propagating the chain reaction.

The ethenyl group allows this compound to act as a monomer in polymerization reactions.

Cationic Polymerization: This can be initiated by a strong acid or a Lewis acid in the presence of a proton source. The initiator generates a carbocation at the ethenyl group, which then propagates by adding to the double bond of subsequent monomer units. The hexylnaphthalene group would act as a bulky substituent, influencing the stereochemistry and properties of the resulting polymer.

Free Radical Polymerization: Initiated by thermal or photochemical decomposition of a radical initiator, this process involves the addition of a radical to the ethenyl group. The resulting radical then adds to another monomer, and the chain grows. Chain transfer and termination reactions also play a significant role in determining the final polymer structure and molecular weight.

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize polymers with well-defined architectures and low polydispersity. These methods involve reversible activation and deactivation of the growing polymer chains, allowing for greater control over the polymerization process.

Role of Catalysis in Mechanistic Control and Selectivity

Catalysis can play a pivotal role in directing the reaction pathways of this compound, offering control over selectivity and enabling reactions that are not feasible under purely thermal or photochemical conditions.

In transition metal-catalyzed reactions, the ligands coordinated to the metal center are crucial in determining the outcome of the reaction. For reactions involving the vinyl group of this compound, such as hydroamination or cross-coupling reactions, the steric and electronic properties of the ligands can influence which reaction pathway is favored.

| Catalyst System | Ligand Type | Potential Effect on this compound Reactions |

| Palladium(0) | Bulky, electron-rich phosphines | Increased reactivity in cross-coupling reactions |

| Palladium(II) | Chiral bisphosphine ligands | Enantioselective transformations of the vinyl group |

| Ruthenium-based | N-Heterocyclic Carbenes (NHCs) | Control over olefin metathesis pathways |

This table illustrates the potential influence of different ligand types on catalytic reactions involving the vinyl moiety of this compound, based on general principles of catalysis.

Catalyst deactivation is a critical aspect of catalytic cycles, and understanding these mechanisms is essential for developing robust and efficient processes. In reactions involving vinylarenes like this compound, several deactivation pathways are possible.

For instance, in olefin metathesis reactions catalyzed by ruthenium complexes, catalyst decomposition can occur through various mechanisms, including reactions with basic functionalities in the substrate or solvent. mdpi.combeilstein-journals.orgbohrium.com While this compound itself is not basic, impurities or additives could trigger such deactivation pathways. The formation of stable, off-cycle intermediates can also lead to catalyst deactivation.

In palladium-catalyzed cross-coupling reactions, deactivation can occur through the aggregation of palladium nanoparticles, leading to a loss of active catalytic sites. nih.gov The choice of support for heterogeneous catalysts can play a significant role in preventing aggregation and leaching of the metal. researchgate.net

Understanding the specific mechanisms of deactivation for a given catalytic reaction involving this compound would be crucial for designing strategies for catalyst regeneration, such as thermal treatments or washing procedures to remove adsorbed species.

Computational and Theoretical Chemistry Studies of 1 Ethenyl 5 Hexylnaphthalene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals (FMOs) of a molecule are fundamental to understanding its reactivity and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 1-Ethenyl-5-hexylnaphthalene, the HOMO is expected to be a π-orbital primarily localized on the naphthalene (B1677914) ring and the ethenyl group, as these are the most electron-rich regions. The LUMO is likely to be a π*-antibonding orbital, also distributed over the aromatic system. The hexyl group would have a lesser contribution to the FMOs. The HOMO-LUMO gap for substituted naphthalenes is typically in the range of 4-5 eV. The specific energies of these orbitals dictate the molecule's ability to donate or accept electrons.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Naphthalene

| Property | Illustrative Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial for its interactions and properties. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Exploration of Ethenyl and Hexyl Group Orientations

Due to the presence of single bonds, the ethenyl and hexyl groups in this compound can rotate, leading to different conformations. For the ethenyl group, the key parameter is the dihedral angle between the plane of the vinyl group and the plane of the naphthalene ring. A planar conformation, where this dihedral angle is close to 0° or 180°, would maximize π-conjugation, leading to greater electronic stability. However, steric hindrance with the neighboring hydrogen atom on the naphthalene ring might favor a slightly twisted conformation.

The hexyl group, being a flexible alkyl chain, has multiple rotatable bonds, leading to a large number of possible conformations. Computational methods like molecular mechanics or DFT can be used to perform a potential energy surface scan to identify the low-energy conformers.

Steric and Electronic Interactions within the Molecular Architecture

The spatial arrangement of the ethenyl and hexyl groups is governed by a balance of steric and electronic interactions. Steric hindrance between the substituents and the naphthalene core will disfavor certain conformations. For instance, a conformation where the hexyl chain folds back over the aromatic ring would likely be energetically unfavorable due to steric repulsion.

Electronically, the conjugation of the ethenyl group with the naphthalene ring is a stabilizing interaction. Molecular dynamics simulations can provide a picture of the molecule's behavior over time at a given temperature, showing how it explores different conformational states and the timescales of these motions.

Table 2: Illustrative Conformational Data for this compound

| Parameter | Illustrative Value/Description |

| Ethenyl-Naphthalene Dihedral Angle (Lowest Energy) | ~20° |

| Hexyl Group Conformation (Lowest Energy) | Extended chain pointing away from the naphthalene ring |

| Energy Barrier for Ethenyl Group Rotation | 2-4 kcal/mol |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry can predict how a molecule will behave in a chemical reaction. For this compound, this would involve identifying the most likely sites for electrophilic or nucleophilic attack.

The distribution of the HOMO and LUMO provides clues about reactivity. The regions of the molecule where the HOMO is largest are likely to be the sites of electrophilic attack, as this is where the molecule is most willing to donate electrons. Conversely, the regions with the largest LUMO contribution are susceptible to nucleophilic attack. For this compound, the π-system of the naphthalene ring and the ethenyl group would be the primary sites for electrophilic addition or substitution.

Molecular Electrostatic Potential (MEP) maps are another tool to predict reactivity. These maps show the electron density distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). For this molecule, the naphthalene ring and the double bond of the ethenyl group would be expected to be electron-rich.

Table 3: Predicted Reactivity of this compound

| Reaction Type | Predicted Site of Reactivity | Rationale |

| Electrophilic Attack | Naphthalene ring (positions 4, and 8) and Ethenyl group | High HOMO density, electron-rich π-system |

| Nucleophilic Attack | Less likely due to the electron-rich nature of the molecule | Generally low LUMO density on carbon atoms |

Computational Assessment of Reaction Energetics and Transition States

The study of reaction energetics and the characterization of transition states are fundamental to understanding the feasibility and kinetics of chemical reactions involving this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for such assessments, offering a good balance between computational cost and accuracy. nih.govresearchgate.net

For instance, the electrophilic addition of a generic electrophile (E+) to the ethenyl group is a representative reaction. Computational chemists would model this reaction by first optimizing the geometries of the reactant (this compound and E+), the possible intermediates (carbocations), and the final products. Following this, the transition state (TS) for each step of the reaction would be located on the potential energy surface. The transition state is a first-order saddle point, representing the highest energy barrier that must be overcome for the reaction to proceed. libretexts.org

The energies of these optimized structures allow for the calculation of key thermodynamic and kinetic parameters. The enthalpy of reaction (ΔH) indicates whether a reaction is exothermic or endothermic, while the Gibbs free energy of reaction (ΔG) determines its spontaneity. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is crucial for determining the reaction rate. A lower activation energy implies a faster reaction.

Illustrative Data for a Hypothetical Reaction:

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study on the hydrobromination of the ethenyl group of this compound. The calculations would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -12.3 |

| Activation Energy (Ea) | 10.5 |

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | 10.5 |

| Energy of Intermediate | 4.2 |

| Energy of Products | -15.8 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Regioselectivity and Stereoselectivity Predictions

For molecules with multiple reactive sites or the potential for different spatial arrangements of products, computational chemistry is invaluable for predicting regioselectivity and stereoselectivity. In the case of this compound, an electrophilic attack on the ethenyl group can lead to two possible carbocation intermediates, following Markovnikov's rule.

Computational methods can predict the regioselectivity by calculating the relative energies of the transition states leading to each possible intermediate. The pathway with the lower activation energy will be the favored one, and thus the corresponding product will be the major one. libretexts.org The stability of the carbocation intermediates themselves is also a strong indicator of the likely regiochemical outcome.

Stereoselectivity, on the other hand, deals with the three-dimensional arrangement of atoms in the product. While the ethenyl group itself is planar, reactions can potentially create chiral centers. Computational models can be used to explore the different stereochemical pathways and predict which stereoisomer is more likely to form by comparing the energies of the respective transition states. rsc.org

Predicted Outcome for Electrophilic Addition:

A computational study would likely predict that the addition of an electrophile like HBr to the ethenyl group would proceed via the more stable secondary carbocation, where the positive charge is on the carbon atom adjacent to the naphthalene ring. This is due to the resonance stabilization provided by the aromatic system. The transition state leading to this intermediate would be found to have a lower energy compared to the transition state for the formation of the primary carbocation.

Spectroscopic Property Predictions and Interpretations

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for their identification and structural elucidation.

Theoretical Simulations of Advanced Spectroscopic Signatures

Modern computational methods can simulate various types of spectra with a high degree of accuracy. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. rsc.org These calculations provide a theoretical spectrum that can be compared with experimental data to assign the signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption bands in an IR spectrum. These calculations can help in identifying the characteristic vibrational modes of the functional groups present, such as the C=C stretching of the ethenyl group and the various C-H and C-C vibrations of the naphthalene ring and the hexyl chain. Anharmonic calculations can provide even more accurate predictions of vibrational frequencies. arxiv.orgacs.org

Illustrative Predicted Spectroscopic Data:

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (vinyl proton α to ring) | δ 7.8 ppm |

| ¹³C NMR Chemical Shift (ipso-carbon of ethenyl) | δ 135 ppm |

| IR Frequency (C=C stretch of ethenyl) | 1630 cm⁻¹ |

| IR Frequency (Aromatic C-H stretch) | 3050-3100 cm⁻¹ |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Correlation with Experimental Spectroscopic Data for Structural Elucidation

The ultimate goal of predicting spectroscopic properties is to aid in the interpretation of experimental data. When a new compound like this compound is synthesized, its structure must be confirmed. Experimental techniques like NMR and IR spectroscopy provide a molecular fingerprint.

By comparing the experimentally obtained spectra with the theoretically simulated spectra, a high level of confidence in the structural assignment can be achieved. mdpi.com Discrepancies between the experimental and theoretical spectra can also provide insights into the specific molecular environment, such as solvent effects or intermolecular interactions, which can then be incorporated into more refined computational models. nih.gov For complex polycyclic aromatic hydrocarbons, this correlation is a critical step in verifying the molecular structure. nih.gov

Advanced Analytical Characterization Approaches for 1 Ethenyl 5 Hexylnaphthalene

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy offers a powerful lens to probe the intricate details of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. While standard 1D NMR provides essential information, advanced techniques like 2D-NMR offer deeper insights into the connectivity of atoms. For 1-Ethenyl-5-hexylnaphthalene, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for the complex aromatic region and the hexyl chain.

In the context of polymers derived from this compound, Solid-State NMR (SSNMR) would be employed to investigate the structure and dynamics of the polymer chains in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide information on the local environment of the naphthalene (B1677914) and hexyl groups within the polymer matrix.

Illustrative ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-7.2 | Multiplet | 6H | Aromatic Protons |

| ~6.8 | Doublet of Doublets | 1H | Vinylic Proton (CH=) |

| ~5.8 | Doublet | 1H | Vinylic Proton (=CH₂) |

| ~5.3 | Doublet | 1H | Vinylic Proton (=CH₂) |

| ~2.8 | Triplet | 2H | Naphthyl-CH₂- |

| ~1.7 | Multiplet | 2H | -CH₂- |

| ~1.3 | Multiplet | 6H | -(CH₂)₃- |

Illustrative ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~137 | Vinylic Carbon (-CH=) |

| ~135-120 | Aromatic Carbons |

| ~115 | Vinylic Carbon (=CH₂) |

| ~35 | Naphthyl-CH₂- |

| ~32-22 | Hexyl Chain Carbons |

Resonance Raman spectroscopy could be particularly insightful by selectively enhancing the vibrational modes associated with the naphthalene chromophore when the excitation wavelength is tuned to an electronic transition. This would provide detailed information about the structure of the aromatic system. Surface-Enhanced Raman Scattering (SERS) could be utilized to study the molecule adsorbed on a metal surface, offering enhanced signals and insights into the molecule-surface interaction.

Expected Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1630 | Vinyl C=C Stretch |

| ~1600, 1500, 1450 | Aromatic C=C Stretch |

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules. X-ray Photoelectron Spectroscopy (XPS) would provide information about the core-level electron binding energies, allowing for the elemental composition and chemical states of the atoms in this compound to be determined. Ultraviolet Photoelectron Spectroscopy (UPS), on the other hand, would probe the valence electron energy levels, providing insights into the molecular orbitals and the electronic properties of the naphthalene and vinyl groups.

Diffraction and Imaging Techniques

Diffraction and imaging techniques are essential for characterizing the solid-state structure and morphology of materials.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govsemanticscholar.org If a suitable single crystal of this compound could be grown, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state structure. nih.gov This information is crucial for understanding its physical properties and how it packs in the solid state.

For materials, such as polymers, derived from this compound, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be invaluable for characterizing their morphology. SEM would provide high-resolution images of the surface topography, while TEM would offer insights into the internal structure, such as the arrangement of polymer chains or the presence of any ordered domains.

Electrochemical Analysis for Redox Behavior

Electrochemical methods are pivotal in understanding the redox properties of a molecule, offering insights into its electron transfer capabilities, which are crucial for applications in materials science and electronics.

Cyclic Voltammetry and Chronoamperometry Studies

To date, no published studies have reported the cyclic voltammetry or chronoamperometry data for this compound. Such a study would involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring the current response to a varying potential. The resulting voltammogram would reveal key parameters such as oxidation and reduction potentials. This data would be essential for constructing a data table summarizing the electrochemical characteristics of the compound.

Hypothetical Data Table: Cyclic Voltammetry of this compound

| Parameter | Value |

|---|---|

| Oxidation Potential (Epa) | Data not available |

| Reduction Potential (Epc) | Data not available |

| Peak Separation (ΔEp) | Data not available |

| Anodic Peak Current (Ipa) | Data not available |

Spectroelectrochemical Investigations of Intermediates and Products

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to identify the transient intermediates and final products of redox reactions. There are no spectroelectrochemical studies available for this compound. Such an investigation would involve monitoring spectroscopic changes (e.g., UV-Vis, EPR) as the compound undergoes oxidation or reduction, providing a deeper understanding of its reaction mechanisms.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. While GC-MS is a standard method for the analysis of PAHs, no specific GC-MS methods or data have been published for the purity assessment or identification of volatile byproducts of this compound. A typical analysis would provide a chromatogram showing the retention time of the compound and a mass spectrum detailing its fragmentation pattern, which is crucial for its unambiguous identification.

Hypothetical Data Table: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (min) | Data not available |

| Molecular Ion (m/z) | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For non-volatile components or thermally labile compounds, LC-MS is the analytical technique of choice. As with other analytical methods, there is a lack of published LC-MS studies for this compound. An LC-MS analysis would be instrumental in identifying any non-volatile impurities or degradation products, providing valuable information on the compound's stability and composition.

Hypothetical Data Table: LC-MS Data for Potential Non-Volatile Components in this compound Samples

| Retention Time (min) | [M+H]+ (m/z) | Possible Identification |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Transformations of 1 Ethenyl 5 Hexylnaphthalene

Reactions at the Ethenyl Moiety

The vinyl group is a site of high electron density, making it susceptible to a variety of addition and polymerization reactions.

While specific polymerization studies on 1-ethenyl-5-hexylnaphthalene are not extensively documented in publicly available literature, its structural similarity to other vinyl-aromatic monomers, such as styrene (B11656) and vinylnaphthalene, suggests that it can undergo polymerization and copolymerization reactions. These reactions would typically proceed via free-radical, cationic, or anionic mechanisms, initiated by appropriate catalysts. The resulting polymers, poly(this compound), would be expected to possess interesting thermal and optical properties due to the bulky and rigid naphthalene (B1677914) units along the polymer backbone.

Copolymerization with other vinyl monomers would offer a pathway to a wide array of materials with tunable characteristics. For instance, copolymerization with monomers like styrene or acrylates could lead to polymers with modified mechanical strength, solubility, and film-forming capabilities. The incorporation of the hexylnaphthalene moiety would be expected to enhance the polymer's hydrophobicity and potentially influence its photophysical properties. Naphthalene-based polymers have been explored for applications in organic electronics and as high-performance materials. mdpi.comkaust.edu.saemu.edu.trkaust.edu.sa

Table 1: Postulated Polymerization Methods for this compound

| Polymerization Type | Initiator/Catalyst Examples | Potential Polymer Properties |

| Free-Radical | AIBN, Benzoyl Peroxide | Good thermal stability, variable molecular weight |

| Cationic | Lewis Acids (e.g., BF₃, AlCl₃) | Potentially high molecular weight, sensitive to impurities |

| Anionic | Organolithium compounds (e.g., n-BuLi) | Controlled molecular weight and narrow polydispersity |

This table is illustrative and based on the general behavior of vinyl-aromatic monomers.

The ethenyl group can be readily transformed into a variety of other functional groups. Hydrogenation of the double bond, typically using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, would yield 1-ethyl-5-hexylnaphthalene. This transformation saturates the side chain, increasing the compound's stability towards oxidation and polymerization.

Other addition reactions can introduce a range of functionalities. For example, hydrohalogenation with HBr or HCl would lead to the corresponding 1-(1-haloethyl)-5-hexylnaphthalene. Hydration, typically acid-catalyzed, would produce 1-(1-hydroxyethyl)-5-hexylnaphthalene. These derivatives can serve as intermediates for further synthetic modifications.

The vinyl group is susceptible to both oxidative and reductive cleavage. Strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, can cleave the double bond to yield 5-hexylnaphthalene-1-carbaldehyde or 5-hexylnaphthalene-1-carboxylic acid, respectively. These reactions provide a route to introduce oxygen-containing functional groups onto the side chain.

Conversely, while reduction typically refers to the saturation of the double bond as mentioned above, more vigorous reductive conditions could potentially affect the naphthalene ring, though this would require harsh conditions.

Functionalization of the Naphthalene Core

The naphthalene ring system is aromatic and can undergo substitution reactions. The existing substituents—the ethenyl and hexyl groups—will influence the position of further functionalization.

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a powerful tool for modifying aromatic systems. nih.govrsc.orgresearchgate.netdntb.gov.uadntb.gov.ua In the context of this compound, transition-metal-catalyzed C-H activation could enable the introduction of various substituents at specific positions on the naphthalene core. The directing-group ability of substituents already present on the naphthalene ring plays a crucial role in determining the regioselectivity of these reactions. While the ethenyl and hexyl groups are not traditional directing groups, their steric and electronic influence can still guide the position of new substituents. Research in the broader field of naphthalene chemistry has demonstrated the ability to functionalize various positions of the naphthalene ring system through carefully chosen catalysts and directing groups. nih.govresearchgate.net

Table 2: Potential C-H Functionalization Reactions on the Naphthalene Core

| Reaction Type | Catalyst/Reagent Examples | Potential Product |

| Arylation | Pd(OAc)₂, P(o-tol)₃ | Introduction of an aryl group |

| Alkenylation | [RhCl(coe)₂]₂, PCy₃ | Introduction of an alkenyl group |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Introduction of an acetoxy group |

This table illustrates potential reactions based on general C-H functionalization methodologies for naphthalenes.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. researchgate.netatlas.orgmasterorganicchemistry.comlibretexts.org In this compound, the naphthalene ring is the nucleophile that attacks an electrophile. The existing alkyl (hexyl) and alkenyl (ethenyl) groups are generally considered activating groups and ortho-, para-directors. However, the directing effects on a naphthalene system are more complex than on a simple benzene (B151609) ring. The substitution pattern will be a result of the combined electronic and steric effects of both substituents. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely lead to a mixture of isomers, with substitution occurring on the same ring as the substituents or on the other ring, depending on the reaction conditions.

Nucleophilic aromatic substitution (NAS) on an unsubstituted naphthalene core is generally difficult due to the electron-rich nature of the aromatic system. researchgate.netatlas.orgmasterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, neither of which are present in this compound. masterorganicchemistry.com Therefore, direct NAS on this compound is not a readily applicable transformation without prior modification of the naphthalene core to make it more electron-deficient.

Ring-Opening or Annulation Reactions

There is no available scientific literature detailing the participation of this compound in ring-opening or annulation reactions. While naphthalene derivatives can undergo such transformations under specific conditions, the reactivity of this particular substituted naphthalene has not been documented. Research on related compounds, such as the use of methoxy-substituted naphthalenes in ring-opening reactions with phenyl cyclopropane, exists, but these findings cannot be directly extrapolated to this compound due to the different electronic and steric effects of the ethenyl and hexyl substituents.

Intermolecular Reactions and Supramolecular Interactions

Specific studies on the dimerization and oligomerization pathways of this compound are absent from the current body of scientific research. The presence of a vinyl group suggests potential for polymerization or oligomerization through various mechanisms (e.g., radical, cationic, or anionic pathways), a known reaction for other vinyl-substituted aromatic compounds. However, without experimental data, any discussion of reaction conditions, catalyst requirements, or product characterization for this compound would be purely speculative.

While π-π stacking is a well-known non-covalent interaction for naphthalene and its derivatives, leading to self-assembly in various systems, there are no specific studies that characterize these interactions for this compound. The interplay between the aromatic naphthalene core, the unsaturated ethenyl group, and the flexible hexyl chain would likely lead to complex self-assembly behaviors. However, the specific geometries, interaction energies, and resulting supramolecular structures for this molecule have not been investigated or reported.

Photoreactivity and Light-Induced Transformations

No studies on the photoisomerization of this compound have been published. While vinyl-substituted aromatic compounds can undergo cis-trans isomerization or other photochemical rearrangements upon irradiation, the specific photochemical behavior of this compound, including the wavelengths of light required, quantum yields, and photoproducts, remains uncharacterized.

There is no information available on photo-initiated reactions of this compound that lead to the formation of new chemical entities. The vinylnaphthalene moiety suggests the possibility of photochemical cycloadditions (e.g., [2+2] or [4+4] cycloadditions) or other light-induced transformations. Research on other naphthalene derivatives has shown the potential for intramolecular dearomative cycloadditions, but these have not been explored for this compound.

Applications of 1 Ethenyl 5 Hexylnaphthalene in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronics

The delocalized π-electron system of the naphthalene (B1677914) core in 1-ethenyl-5-hexylnaphthalene is a key feature that suggests its utility in organic electronic and optoelectronic devices. When polymerized, the resulting poly(this compound) can exhibit semiconducting properties, making it a candidate for active layers in various electronic components.

Development as a Monomer for Conjugated Polymers in OLEDs

Naphthalene-containing polymers are recognized for their potential as blue-light-emitting materials in Organic Light-Emitting Diodes (OLEDs). The wide bandgap of the naphthalene unit is conducive to achieving emission in the blue region of the electromagnetic spectrum, which is a critical component for full-color displays and solid-state lighting. The polymerization of this compound would lead to a conjugated polymer where the naphthalene moieties are the primary chromophores.

The hexyl side chains in poly(this compound) are expected to play a crucial role in OLED device fabrication. They can enhance the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques like spin-coating or inkjet printing. Furthermore, the alkyl chains can influence the solid-state morphology of the polymer film, preventing excessive aggregation of the polymer chains that can lead to fluorescence quenching and reduced device efficiency. By carefully controlling the intermolecular interactions, the hexyl groups can help in achieving amorphous or semi-crystalline films with favorable photoluminescent properties.

| Property | Expected Influence of this compound in OLEDs |

| Emission Color | Potential for blue emission due to the naphthalene core. |

| Processability | Enhanced solubility from the hexyl group facilitates solution processing. |

| Film Morphology | Hexyl chains can control intermolecular packing, potentially reducing aggregation-caused quenching. |

| Device Efficiency | Optimization of polymer structure can lead to improved quantum efficiency and device lifetime. |

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor used. Naphthalene-based materials have been investigated as active channel materials in OFETs. The π-stacking of the naphthalene units in the solid state provides pathways for charge carrier hopping between adjacent polymer chains.

The incorporation of this compound into polymers for OFETs could offer several advantages. The naphthalene core provides the necessary electronic structure for charge transport, and the ethenyl group allows for its incorporation into a polymer backbone. The hexyl chains are critical for ensuring good solubility and processability, enabling the formation of uniform, thin films required for efficient OFET operation. Moreover, the length and branching of the alkyl side chain can be used to tune the molecular packing and, consequently, the charge carrier mobility of the resulting polymer. Shorter side chains may favor more ordered packing and potentially higher mobility.

| Parameter | Role of Poly(this compound) Structure |

| Charge Carrier Mobility | Dependent on the π-π stacking of naphthalene cores, influenced by hexyl chain arrangement. |

| Solution Processability | High solubility afforded by the hexyl group is key for fabrication. |

| Film Uniformity | Good solubility and controlled drying can lead to uniform films essential for reliable device performance. |

| Environmental Stability | The inherent stability of the naphthalene ring can contribute to the operational stability of the OFET. |

Role in Photovoltaic Devices and Charge Transport Layers

In the realm of organic photovoltaics (OPVs), materials with good charge transport properties are essential for efficient charge separation and collection. While naphthalene itself is not a primary light absorber in the visible spectrum for typical OPVs, polymers derived from this compound could function as electron-donating or electron-accepting materials when blended with other organic semiconductors. The ability to tune the electronic properties through copolymerization or by introducing functional groups to the naphthalene ring could allow for the design of materials with appropriate energy levels for photovoltaic applications.

Furthermore, polymers based on this compound could be employed as charge transport layers in various electronic devices, including OPVs and OLEDs. For instance, they could serve as hole-transporting or electron-blocking layers, depending on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The hexyl groups would again be beneficial for the solution processing of these layers, allowing for the fabrication of multilayer device structures. The charge transport in such polymers is influenced by the degree of delocalization of the charge carriers along and between the polymer chains.

Functional Polymers and Copolymers

The polymerization of this compound can lead to a range of functional polymers and copolymers with properties that are directly influenced by its unique chemical structure.

Synthesis of Poly(this compound) and Copolymers

Poly(this compound) can be synthesized through various polymerization techniques applicable to vinyl monomers. Coordination polymerization, for instance, has been successfully used for the polymerization of other vinylnaphthalene derivatives, yielding polymers with controlled stereochemistry (e.g., syndiotactic). The choice of catalyst and polymerization conditions can significantly impact the molecular weight, polydispersity, and tacticity of the resulting polymer, which in turn affect its physical and electronic properties.

Copolymerization of this compound with other monomers opens up a vast landscape for material design. For example, copolymerization with electron-deficient monomers could lead to donor-acceptor copolymers with tailored electronic band gaps for applications in OPVs. Similarly, copolymerization with monomers that impart different physical properties, such as flexibility or thermal stability, can result in materials with a desirable combination of characteristics for specific applications.

| Polymerization Method | Potential Outcome for Poly(this compound) |

| Anionic Polymerization | Can produce polymers with well-defined molecular weights and narrow distributions. |

| Coordination Polymerization | May allow for control over the stereoregularity of the polymer chain. |

| Free Radical Polymerization | A versatile method, though offering less control over polymer architecture. |

| Copolymerization | Enables tuning of electronic and physical properties by incorporating other monomer units. |

Influence of Hexyl and Ethenyl Groups on Polymer Properties

The hexyl and ethenyl groups are instrumental in defining the properties of polymers derived from this compound.

The ethenyl group is the reactive site for polymerization, allowing the naphthalene moiety to be incorporated into a long polymer chain. The reactivity of the ethenyl group will be influenced by the electronic nature of the naphthalene ring system. Once polymerized, the former ethenyl group becomes part of the saturated polymer backbone, which provides mechanical integrity to the material.

The hexyl group primarily acts as a solubilizing agent. The presence of this flexible alkyl chain disrupts the strong π-π interactions between the planar naphthalene rings, thereby increasing the polymer's solubility in organic solvents. This is a critical feature for the cost-effective fabrication of large-area electronic devices from solution. The length and branching of the alkyl side chain can also have a profound impact on the polymer's morphology in the solid state. For example, longer or bulkier side chains can increase the distance between polymer backbones, which can affect charge transport properties. Molecular dynamics simulations on similar systems, like ethylene (B1197577)/1-octene copolymers, have shown that increasing the content of hexyl branches decreases both the elastic modulus and yield strength of the polymer mdpi.com. The hexyl group's influence on solubility and film morphology is a key parameter for optimizing the performance of devices based on these polymers.

| Functional Group | Primary Influence on Polymer Properties |

| Ethenyl Group | Enables polymerization and incorporation of naphthalene units into the polymer backbone. |

| Hexyl Group | Enhances solubility, facilitates solution processing, and influences solid-state morphology and mechanical properties. |

Fabrication and Characterization of Polymer Thin Films

The presence of the ethenyl (vinyl) group on the this compound molecule makes it a prime candidate for polymerization, leading to the formation of poly(this compound). This polymer would be analogous to poly(vinylnaphthalene), a well-studied material. Thin films of such polymers can be fabricated through various techniques, including spin-coating, dip-coating, and vapor deposition polymerization. For instance, thin films of vinyl derivatives of naphthalene diimide have been successfully prepared by electron-assisted vapor deposition, which can produce uniform films where spin-coating may fail.

Once fabricated, the characterization of these polymer thin films is crucial to understanding their properties and potential applications. Standard characterization techniques would include:

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the polymerization of the ethenyl group and the retention of the naphthalene and hexyl functionalities.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to determine key thermal properties such as the glass transition temperature (Tg). For example, poly(2-vinylnaphthalene) has a glass transition temperature of approximately 135°C. The hexyl group in poly(this compound) would likely lower the Tg compared to unsubstituted poly(vinylnaphthalene) due to increased chain flexibility.

Morphological and Structural Analysis: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be used to study the surface morphology and topography of the thin films. X-ray Diffraction (XRD) would reveal the degree of crystallinity, with such polymers typically exhibiting an amorphous nature.

Below is a table summarizing the expected properties of poly(this compound) thin films based on data from analogous polymers.

| Property | Expected Characteristics for Poly(this compound) Thin Films |

| Glass Transition (Tg) | Expected to be lower than 135°C due to the plasticizing effect of the hexyl group. |

| Morphology | Likely amorphous, with a smooth surface depending on the fabrication method. |

| Solubility | Soluble in common organic solvents like toluene, THF, and chloroform. |

| Optical Properties | Expected to exhibit fluorescence characteristic of the naphthalene chromophore. |

Naphthalene-Based Liquid Crystals and Display Technologies

The rigid naphthalene core of this compound makes it an excellent building block for liquid crystals. The hexyl chain provides the necessary flexibility, and the ethenyl group offers a site for further chemical modification. To induce liquid crystalline behavior, the molecule would typically be elongated by adding other rigid aromatic units through linking groups like esters or Schiff bases.

The synthesis of such liquid crystalline derivatives would involve standard organic chemistry reactions. For example, the ethenyl group could be converted to a carboxylic acid, which could then be esterified with a substituted phenol (B47542) to create a calamitic (rod-shaped) mesogen. The hexyl group would act as a terminal alkyl chain, which is a common feature in liquid crystal design that influences the melting point and the type of mesophase formed.

The phase behavior is typically characterized using Polarized Optical Microscopy (POM) to observe the characteristic textures of different liquid crystal phases and Differential Scanning Calorimetry (DSC) to determine the transition temperatures. For homologous series of naphthalene-2-yl-4-(alkoxy) benzoates, nematic and smectic A phases are observed, with the transition temperatures being dependent on the length of the alkoxy chain. scirp.org

The following table presents hypothetical phase transition data for a liquid crystal derivative of this compound, based on trends observed in similar naphthalene-based liquid crystals.

| Derivative Structure | Transition | Temperature (°C) |

| Hypothetical Naphthalene-Based Liquid Crystal | Cr → N | 85 |

| (ester-linked biphenyl (B1667301) derivative) | N → I | 110 |

Cr = Crystalline, N = Nematic, I = Isotropic

Advanced Catalytic Systems

The naphthalene ring system in this compound can act as a ligand in organometallic chemistry. The π-system of the naphthalene can coordinate to transition metals, and the ethenyl and hexyl groups can be further functionalized to create more complex and tailored ligands. For instance, naphthalene-based ligands have been used in copper-catalyzed reactions, where they have shown excellent catalytic activity in mimicking catecholase activity. researchgate.net

The synthesis of such catalysts would involve reacting this compound or a derivative with a suitable metal precursor. The performance of the resulting catalyst would be evaluated in a specific chemical transformation, such as cross-coupling reactions or oxidation reactions. The electronic properties of the naphthalene ring and the steric bulk of the hexyl group would influence the catalytic activity and selectivity.

This compound can also serve as a precursor for the synthesis of heterogeneous catalysts. The organic molecule can be used to create porous carbon materials with high surface areas, which can then be used as catalyst supports. For example, porous aromatic frameworks (PAFs) have been used as supports for sulfide (B99878) catalysts in naphthalene hydroprocessing. mdpi.com

The fabrication of such a catalyst would involve the carbonization of this compound or a polymer derived from it, followed by the impregnation of metal nanoparticles. The resulting material would be a robust heterogeneous catalyst with active metal sites dispersed on a high-surface-area carbon support. The performance of these catalysts would be assessed in industrially relevant reactions, such as hydrogenation or oxidation. For instance, ceria-based catalysts have been used for the total oxidation of naphthalene. researchgate.net

The table below summarizes the potential catalytic applications and the role of the this compound moiety.

| Catalytic Application | Role of this compound Moiety | Example of a Similar System's Performance |

| Organometallic Catalysis | Acts as a π-ligand for transition metals. | Copper complexes with naphthalene-based ligands show catecholase activity with rates up to 25.1 µmol L⁻¹ min⁻¹. researchgate.net |

| Heterogeneous Catalysis | Precursor for a high-surface-area carbon support. | NiMoS catalysts on porous aromatic frameworks are active in naphthalene hydrogenation. mdpi.com |

Synthesis and Structure Reactivity Relationships of Analogues and Derivatives of 1 Ethenyl 5 Hexylnaphthalene

Systematic Variation of the Ethenyl Group (e.g., Propenyl, Butenyl Derivatives)

The extension of the ethenyl group to its higher homologues, such as propenyl and butenyl groups, directly impacts the extent of π-conjugation within the molecule. This extended conjugation has a predictable effect on the electronic and photophysical properties of the naphthalene (B1677914) derivative.

The introduction of a propenyl or butenyl group in place of the ethenyl group leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. This is because the longer conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The impact of this extended conjugation on the HOMO-LUMO gap is a well-documented phenomenon in conjugated systems. For instance, trans-propenylbenzene absorbs at a slightly longer wavelength than styrene (B11656).

The reactivity of the alkenyl group is also modified. The additional alkyl substituent on the double bond in the propenyl and butenyl derivatives can influence the stereoselectivity of reactions involving the double bond. Furthermore, the extended conjugation can affect the stability of intermediates formed during electrophilic addition reactions to the double bond.

| Derivative | Alkenyl Group | Expected Change in λmax | Expected Effect on HOMO-LUMO Gap |

| 1-Ethenyl-5-hexylnaphthalene | -CH=CH₂ | Baseline | Baseline |

| 1-(Prop-1-en-1-yl)-5-hexylnaphthalene | -CH=CH-CH₃ | Bathochromic Shift | Decrease |

| 1-(But-1-en-1-yl)-5-hexylnaphthalene | -CH=CH-CH₂-CH₃ | Further Bathochromic Shift | Further Decrease |

Modification of the Hexyl Side Chain (e.g., Branched, Unsaturated Alkyls)

The hexyl side chain, while not directly part of the π-conjugated system, exerts a significant influence on the molecule's physical properties and, to a lesser extent, its electronic properties and reactivity through steric and inductive effects.

Introducing branching into the hexyl chain, for example, by synthesizing a 1-ethenyl-5-(2-methylpentyl)naphthalene, would be expected to increase the steric bulk around the 5-position of the naphthalene ring. This increased steric hindrance can affect the planarity of the molecule and may influence the orientation of the ethenyl group. In the solid state, branched alkyl chains can disrupt crystal packing, leading to lower melting points and potentially altered charge transport properties in organic electronic applications. The solubility of the compound in organic solvents is also likely to increase with branching. The boiling point, however, generally decreases with increased branching due to a smaller molecular surface area and weaker van der Waals forces. masterorganicchemistry.com

The introduction of unsaturation within the hexyl chain, for instance, a hexenyl group, would introduce an additional reactive site within the molecule. This could be exploited for further functionalization or for polymerization reactions. The presence of a double bond within the alkyl chain would have a minimal direct effect on the electronic properties of the naphthalene core unless it is positioned to allow for through-space electronic interactions.

| Side Chain Modification | Example Structure | Expected Impact on Physical Properties | Expected Impact on Reactivity |

| Linear Hexyl | This compound | Baseline | Baseline |

| Branched Hexyl | 1-Ethenyl-5-(2-methylpentyl)naphthalene | Increased solubility, lower melting and boiling points | Steric hindrance may affect reactions at the 5-position |

| Unsaturated Hexyl | 1-Ethenyl-5-(hex-5-en-1-yl)naphthalene | Minimal change in physical properties | Additional reactive site at the double bond |

Isomeric Naphthalene Derivatives (e.g., 2-Ethenyl-6-hexylnaphthalene)

The positional isomerism of the substituents on the naphthalene ring has a profound impact on the molecule's properties due to the non-equivalent nature of the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. The synthesis of an isomer such as 2-Ethenyl-6-hexylnaphthalene would follow a similar synthetic strategy, but starting with the regioselective Friedel-Crafts acylation of naphthalene under conditions that favor the 2-substituted product (thermodynamic control).

The electronic properties of 2-Ethenyl-6-hexylnaphthalene are expected to differ from its 1,5-disubstituted counterpart. The α-positions of naphthalene are generally more reactive towards electrophiles than the β-positions due to the greater resonance stabilization of the carbocation intermediate. Consequently, the electronic communication between the substituents and the naphthalene core will be different. This will manifest in variations in the HOMO and LUMO energy levels and the resulting absorption and emission spectra.

Steric interactions are also significantly different between the isomers. In this compound, the substituents are in the peri positions, which can lead to considerable steric strain, potentially causing out-of-plane distortions of the substituents. mdpi.com In contrast, the 2,6-disubstituted isomer experiences less steric hindrance, allowing for a more planar conformation. This difference in planarity can have a significant effect on the extent of π-conjugation and, consequently, the electronic and photophysical properties.

| Isomer | Substitution Pattern | Expected Steric Hindrance | Expected Impact on Conjugation |

| This compound | 1,5- (α,α') | High (peri-interaction) | Potential for distortion, reduced conjugation |

| 2-Ethenyl-6-hexylnaphthalene | 2,6- (β,β') | Low | More planar, potentially more effective conjugation |

Impact of Structural Modifications on Electronic Properties and Reactivity

The structural modifications discussed in the preceding sections collectively influence the electronic properties and reactivity of the naphthalene derivatives. The HOMO-LUMO gap is a key parameter that determines the electronic absorption and emission properties of a molecule.

Ethenyl Group Variation: As established, extending the conjugation of the ethenyl group to propenyl or butenyl systematically decreases the HOMO-LUMO gap, leading to a red-shift in the absorption spectrum. This is a direct consequence of the expansion of the π-electron system.

Hexyl Side Chain Modification: While the alkyl chain is not part of the conjugated system, its inductive effect (electron-donating) can slightly raise the energy of the HOMO, leading to a small decrease in the HOMO-LUMO gap. Branching can introduce steric effects that may twist the naphthalene core, potentially disrupting π-conjugation and leading to a blue-shift in the absorption spectrum.

Isomeric Position: The position of the substituents has a significant electronic effect. The electronic character of the α and β positions of the naphthalene ring are different, leading to distinct HOMO and LUMO energy levels for the isomers. The greater steric hindrance in the 1,5-isomer can force the ethenyl group out of the plane of the naphthalene ring, reducing the degree of conjugation and increasing the HOMO-LUMO gap compared to the more planar 2,6-isomer.

The reactivity of the molecule is also a function of its structure. The electron density at different positions in the naphthalene ring is influenced by the nature and position of the substituents, which in turn dictates the regioselectivity of further electrophilic aromatic substitution reactions. The reactivity of the alkenyl side chain is also influenced by its electronic environment.

| Structural Modification | Impact on HOMO-LUMO Gap | Impact on Reactivity |

| Lengthening Alkenyl Chain | Decrease | Altered reactivity of the double bond |

| Alkyl Chain Branching | Potential Increase (due to steric hindrance) | Steric hindrance at the site of substitution |

| Isomeric Position (2,6- vs 1,5-) | Lower for more planar isomer | Different regioselectivity for further substitution |

Design Principles for Tunable Properties through Structural Analogue Synthesis

Based on the structure-property relationships discussed, a set of design principles can be formulated for the targeted synthesis of this compound analogues with tailored properties.

Tuning Absorption/Emission Wavelengths: To achieve absorption and emission at longer wavelengths (red-shift), the π-conjugation of the system should be extended. This can be accomplished by replacing the ethenyl group with longer alkenyl chains (propenyl, butenyl, etc.) or by introducing other conjugated substituents onto the naphthalene core.

Modulating Solubility and Physical Properties: The solubility and melting/boiling points can be systematically controlled by modifying the alkyl side chain. Introducing branching in the hexyl group will generally increase solubility in common organic solvents and lower the melting and boiling points. The length of the linear alkyl chain can also be varied to fine-tune these properties.

Controlling Molecular Packing and Solid-State Properties: For applications in materials science, such as organic electronics, controlling the intermolecular interactions and solid-state packing is crucial. The use of linear versus branched alkyl chains can significantly influence the packing motif. The isomeric substitution pattern is also a critical factor, with the less sterically hindered 2,6-isomer likely to favor more ordered packing arrangements compared to the 1,5-isomer.

Directing Reactivity for Further Functionalization: The existing substituents on the naphthalene ring direct the position of subsequent chemical modifications. By choosing the appropriate starting isomer and understanding the directing effects of the ethenyl and hexyl groups, further functional groups can be introduced at specific positions to create more complex molecules with desired properties.

Emerging Research Avenues and Future Perspectives for 1 Ethenyl 5 Hexylnaphthalene

Integration into Supramolecular Architectures